molecular formula C17H23BN2O3 B13924903 2,3-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-7-carboxamide

2,3-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-7-carboxamide

Cat. No.: B13924903
M. Wt: 314.2 g/mol
InChI Key: GCMNKMACKVOPMH-UHFFFAOYSA-N
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Description

2,3-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-7-carboxamide is a complex organic compound that features a boron-containing dioxaborolane group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative is coupled with a halogenated indole under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate in a solvent like toluene or ethanol, and the reaction is typically carried out at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,3-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-7-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The dioxaborolane group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the Suzuki-Miyaura coupling can produce various biaryl compounds, while oxidation and reduction reactions yield different oxidized or reduced derivatives.

Scientific Research Applications

2,3-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-7-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.

    Industry: Utilized in the production of advanced materials and as a precursor in the synthesis of functionalized polymers.

Mechanism of Action

The mechanism by which 2,3-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-7-carboxamide exerts its effects involves its interaction with specific molecular targets. The dioxaborolane group can form reversible covalent bonds with nucleophilic sites on proteins or other biomolecules, modulating their activity. This interaction can influence various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-7-carboxamide is unique due to its indole core, which imparts specific chemical properties and reactivity. This makes it particularly valuable in the synthesis of complex organic molecules and in medicinal chemistry for the development of new therapeutic agents.

Properties

Molecular Formula

C17H23BN2O3

Molecular Weight

314.2 g/mol

IUPAC Name

2,3-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-7-carboxamide

InChI

InChI=1S/C17H23BN2O3/c1-9-10(2)20-14-11(15(19)21)7-8-12(13(9)14)18-22-16(3,4)17(5,6)23-18/h7-8,20H,1-6H3,(H2,19,21)

InChI Key

GCMNKMACKVOPMH-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C(=C(NC3=C(C=C2)C(=O)N)C)C

Origin of Product

United States

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